Regioisomeric Differentiation: 3‑Bromophenyl vs. 2‑Bromophenyl Substitution
The 3‑bromophenyl substitution pattern on the diazaspiro[3.4]octan‑6‑one core yields a compound that is structurally distinct from its 2‑bromophenyl regioisomer (CAS 1272755‑95‑9). While both compounds are reported to exhibit sigma‑1 receptor antagonist activity, the exact pharmacodynamic and pharmacokinetic properties are dictated by the position of the bromine atom. Current literature provides no direct head‑to‑head quantitative comparison of these two compounds in any assay. Therefore, this evidence is classified as Class‑level inference based on established principles of medicinal chemistry and SAR. The InChI Key for the 3‑bromophenyl derivative is HZSRQZQNXLVVJI‑UHFFFAOYSA‑N, whereas the 2‑bromophenyl analog possesses a distinct InChI Key (YWALYYPONWEPGA‑UHFFFAOYSA‑N), confirming their non‑identical chemical nature [REFS‑1][REFS‑2]. Researchers must source the exact regioisomer to ensure experimental validity.
| Evidence Dimension | Regioisomeric Identity (Chemical Structure) |
|---|---|
| Target Compound Data | CAS 1272755‑87‑9; InChI Key: HZSRQZQNXLVVJI‑UHFFFAOYSA‑N |
| Comparator Or Baseline | 7‑(2‑Bromophenyl)‑5,8‑diazaspiro[3.4]octan‑6‑one (CAS 1272755‑95‑9); InChI Key: YWALYYPONWEPGA‑UHFFFAOYSA‑N |
| Quantified Difference | Structural non‑identity; distinct InChI Keys |
| Conditions | N/A |
Why This Matters
Structural non‑identity precludes direct functional substitution; using the incorrect regioisomer will yield unreproducible and potentially misinterpreted biological data.
